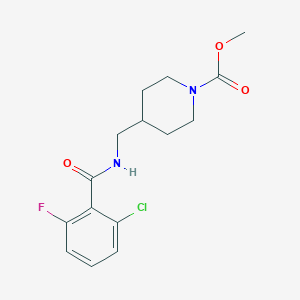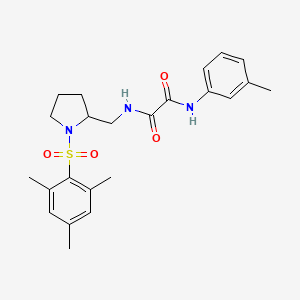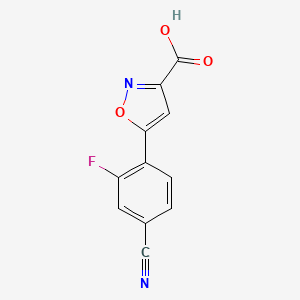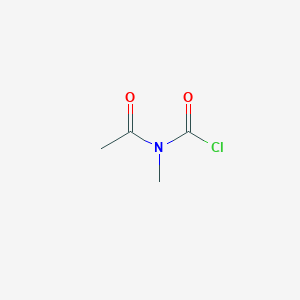
N'-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide” is a chemical compound with the linear formula C16H15BrN2O3 . It has a molecular weight of 363.214 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide” is defined by its linear formula C16H15BrN2O3 . Detailed structural analysis would require more specific data such as NMR or X-ray crystallography results, which are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide” are not fully detailed in the sources I found. The compound has a molecular weight of 363.214 . For a comprehensive analysis of its physical and chemical properties, more specific data such as melting point, boiling point, solubility, and stability would be needed.科学的研究の応用
Synthesis and Biological Evaluation
A significant research area for N'-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide derivatives focuses on their synthesis and potential biological activities. Ghiya and Joshi (2016) reported the synthesis of biologically active derivatives through condensation reactions, which were then evaluated for antimicrobial properties, including antimycobacterial, antibacterial, and antifungal activities. This research underlines the potential of these compounds in contributing to new antimicrobial agents Ghiya & Joshi, 2016.
Nonlinear Optical Properties
Ahamed et al. (2018) focused on the structural and nonlinear optical properties of a derivative, highlighting its potential applications in the nonlinear electro-optic field. Their study involved comprehensive analyses, including X-ray diffraction, FT-IR, and density functional theory (DFT) calculations, to evaluate the optical characteristics that make these derivatives suitable for use in advanced optical materials and devices Ahamed et al., 2018.
Antioxidant and Anticancer Potential
Dong et al. (2022) explored the antioxidant and anticancer activities of synthesized derivatives of natural bromophenols. Their study indicated that certain derivatives exhibit significant potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, suggesting a promising avenue for drug development targeting oxidative stress-related diseases and cancer Dong et al., 2022.
Corrosion Inhibition
Ichchou et al. (2019) investigated the effectiveness of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic environments. Their research demonstrated the compounds' potential in providing efficient protection against corrosion, supported by electrochemical measurements and theoretical calculations Ichchou et al., 2019.
Natural Product Derivatives and Antioxidant Activity
Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, including derivatives related to the chemical structure of interest. These compounds exhibited potent radical scavenging activities, underscoring their potential as natural antioxidants in food and pharmaceutical applications Li et al., 2012.
将来の方向性
特性
IUPAC Name |
2-(4-bromophenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-11-2-8-14(9-3-11)23(20,21)18-17-15(19)10-22-13-6-4-12(16)5-7-13/h2-9,18H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSOMWLLAPTLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole](/img/structure/B2818707.png)
![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)
![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)


![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)





